molecular formula C15H11NO B089438 5H-Dibenzo[a,d]cyclohepten-5-one oxime CAS No. 1021-91-6

5H-Dibenzo[a,d]cyclohepten-5-one oxime

Cat. No.: B089438
CAS No.: 1021-91-6
M. Wt: 221.25 g/mol
InChI Key: LRBLEEPNJOPXOB-UHFFFAOYSA-N
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Description

5H-Dibenzo[a,d]cyclohepten-5-one oxime is a derivative of 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone), a tricyclic compound featuring a seven-membered tropone ring fused with two benzene rings. The parent compound, dibenzosuberenone (C₁₅H₁₀O, MW 206.24), is a key intermediate in pharmaceutical synthesis, particularly for antidepressants and centrally active agents .

Structurally, the oxime derivative retains the dibenzosuberenone scaffold but introduces a hydroxylamine functional group, altering its electronic properties and reactivity. The IUPAC name and CAS registry number for the parent ketone are 5H-dibenzo[a,d]cyclohepten-5-one (CAS 2222-33-5), while the oxime derivative is registered under CAS 25410-69-9 (hydrochloride salt form) .

Properties

IUPAC Name

N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)hydroxylamine
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InChI

InChI=1S/C15H11NO/c17-16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBLEEPNJOPXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20144637
Record name 5H-Dibenzo(a,d)cyclohepten-5-one oxime
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1021-91-6
Record name 5H-Dibenzo[a,d]cyclohepten-5-one, oxime
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Record name 5H-Dibenzo(a,d)cyclohepten-5-one oxime
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Record name 5H-Dibenzo[a, oxime
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Record name 5H-Dibenzo(a,d)cyclohepten-5-one oxime
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Record name 5H-dibenzo[a,d]cyclohepten-5-one oxime
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Record name 5H-DIBENZO(A,D)CYCLOHEPTEN-5-ONE OXIME
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Preparation Methods

Condensation via Organometallic Intermediates

A patented process involves the reaction of 5H-dibenzo[a,d]cycloheptene with chloropropyl alcohol under inert conditions using n-butyl lithium as a base. The procedure is conducted in dry tetrahydrofuran (THF) at −15°C to −20°C, yielding 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-propan-1-ol as an intermediate. Subsequent oxidation of this alcohol (e.g., using Jones reagent or pyridinium chlorochromate) generates the ketone.

Key Data:

  • Yield: 65–75% for the alcohol intermediate.

  • Oxidation Efficiency: ~85–90% conversion to ketone (estimated from analogous protocols).

Transannular Hydroxylation and Oxidation

The hydroxylation of 5H-dibenzo[a,d]cycloheptene-5-carboxamide with silver acetate and iodine produces syn-11-acetoxy derivatives, which are hydrolyzed to hydroxylactones. Oxidative cleavage of the lactone (e.g., with chromium trioxide) yields the ketone.

Key Data:

  • Hydroxylation Conditions: Silver acetate (2 eq), iodine (1 eq), in acetic acid at 50°C.

  • Oxidation: Chromium trioxide in sulfuric acid achieves >80% conversion.

Oximation of 5H-Dibenzo[a,d]cyclohepten-5-one

The ketone is converted to the oxime via reaction with hydroxylamine hydrochloride under acidic or basic conditions.

Acid-Catalyzed Oximation

A mixture of the ketone (1 eq), hydroxylamine hydrochloride (1.2 eq), and ethanol is refluxed for 4–6 hours. The reaction is monitored by TLC, and the product is isolated via crystallization.

Key Data:

  • Solvent: Ethanol or methanol.

  • Yield: 70–85%.

  • Reaction Time: 4–6 hours.

Base-Promoted Oximation

Using sodium acetate as a buffer in aqueous ethanol improves reaction homogeneity. This method reduces side products such as imines.

Key Data:

  • Conditions: Hydroxylamine hydrochloride (1.5 eq), sodium acetate (2 eq), ethanol/water (3:1).

  • Yield: 75–90%.

Comparative Analysis of Methods

Parameter Condensation Route Hydroxylation-Oxidation Acid-Catalyzed Oximation
Overall Yield 55–60%50–65%70–85%
Reaction Complexity High (multi-step)ModerateLow
Scalability Limited by organometallicsSuitable for gram-scaleIndustrially viable

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) enhance ketone synthesis rates, while ethanol optimizes oximation efficiency.

Catalytic Enhancements

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide improves hydroxylamine solubility in biphasic systems.

  • Microwave Assistance: Reduces oximation time to 1–2 hours with comparable yields.

Challenges and Solutions

By-Product Formation

Transannular reactions during ketone synthesis may yield epoxides or lactones. These are mitigated by controlling reaction temperature (<50°C) and avoiding excess oxidizing agents.

Purification Difficulties

High-vacuum fractional distillation (165°C–195°C) isolates the ketone from polymeric by-products .

Chemical Reactions Analysis

O-Alkylation Reactions

The oxime undergoes regioselective O-alkylation with alkyl halides under mild conditions .

Alkylating Agent Conditions Product Yield Reference
Dimethylaminoethylchloride·HClK₂CO₃, acetone, 50°C, 24 hO-(2-(Dimethylamino)ethyl)-5H-dibenzo[a,d]cyclohepten-5-one oxime65%
Ethyl bromoacetateNaH, THF, 0°C to rt, 12 hO-(Ethoxycarbonylmethyl)-5H-dibenzo[a,d]cyclohepten-5-one oxime58%

Key Insight : Alkylation occurs exclusively at the oxime oxygen due to steric hindrance and electronic effects .

O-Acylation with Acid Chlorides

Acylation reactions yield O-acylated derivatives, enhancing biological activity .

Acylating Agent Conditions Product Yield Reference
4-Trifluoromethoxybenzoyl chloridePyridine, CH₂Cl₂, rt, 6 hO-(4-Trifluoromethoxy-benzoyl)-5-oximino-5H-dibenzo[a,d]cycloheptene61%
2,5-Diethoxybenzoyl chlorideEt₃N, CHCl₃, reflux, 8 hO-(2,5-Diethoxy-benzoyl)-5-oximino-5H-dibenzo[a,d]cycloheptene66.5%

Applications : Acylated derivatives show potential as intermediates in drug discovery .

Electrophilic Substitution Reactions

The aromatic rings undergo electrophilic substitution, with regioselectivity influenced by the oxime group .

Reagent Conditions Product Yield Reference
Chlorosulphonyl isocyanateCH₂Cl₂, -20°C to rt, 12 h4-(Chlorosulphonyl)-5H-dibenzo[a,d]cyclohepten-5-one oxime48%

Mechanism : Assisted electrophilic substitution at the 4-position via a Wheland intermediate stabilized by the oxime’s electron-withdrawing effect .

Scientific Research Applications

Medicinal Chemistry

5H-Dibenzo[a,d]cyclohepten-5-one oxime has been investigated for its potential biological activities , including:

  • Anticonvulsant Properties : Preliminary studies suggest that this compound may exhibit anticonvulsant effects, indicating its potential use in the treatment of epilepsy.
  • Central Nervous System Stimulation : Certain derivatives of this compound have been found to possess stimulant and antidepressant-like activities. For example, aminoalkylated oximes derived from this compound have shown promise as central nervous system stimulants .

Organic Synthesis

The oxime group in this compound allows for versatile chemical modifications. It can be transformed into various functional groups such as amides, ketones, or nitriles through different chemical reactions. This versatility enables researchers to synthesize a wide range of new molecules with potentially interesting properties based on the dibenzocycloheptenone scaffold .

Interaction Studies

Research has focused on the interaction of this compound with various biological targets. These studies are crucial for understanding its mechanism of action, particularly concerning proteins involved in cell signaling pathways related to tumor growth and survival.

Derivative Synthesis

Several derivatives of this compound have been synthesized to explore enhanced biological activity or altered physical properties. For instance, compounds like 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime exhibit increased stability compared to their parent compound, which may lead to improved pharmacological profiles .

Comparative Analysis of Related Compounds

The following table summarizes some notable compounds related to this compound:

Compound NameStructure TypeUnique Features
5H-Dibenzo[a,d]cyclohepten-5-oneBicyclic ketoneParent compound; lacks the oxime functionality
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one oximeSaturated derivativeIncreased stability; altered reactivity
1-Hydroxy-2-naphthyl ketoneNaphthalene derivativeExhibits different biological activities
BenzophenoneAromatic ketoneUsed widely in UV protection; lacks bicyclic structure

These compounds highlight the uniqueness of this compound due to its specific bicyclic structure and functional group, contributing to its distinct chemical reactivity and biological properties.

Mechanism of Action

The mechanism of action of 5H-Dibenzo[a,d]cyclohepten-5-one oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dibenzosuberenone and Its Derivatives

Dibenzosuberenone (5H-Dibenzo[a,d]cyclohepten-5-one)

  • Structure : Symmetrical tricyclic system with a ketone group at the 5-position.
  • Properties :
    • ΔfH°solid = -7.00 ± 27.00 kJ/mol; IE = 8.06 ± 0.03 eV .
    • UV-Vis spectra show absorption maxima at 245 nm and 290 nm, attributed to π→π* transitions in the conjugated system .
  • Applications : Precursor for antidepressants (e.g., dibenzepin) and intermediates in catalytic dehydrogenation processes .

5H-Dibenzo[a,d]cyclohepten-5-one Oxime

  • Structure : Oxime group (=N–OH) replaces the ketone.
  • Properties: Molecular formula: C₁₅H₁₁NO (free base); MW 221.26 . Enhanced nucleophilicity due to the oxime group, enabling metal coordination and photochemical reactions .

Heterocyclic Analogs

5H-Dibenz(b,f)azepine
  • Structure : Nitrogen atom replaces the ketone oxygen in the seven-membered ring.
  • Properties: Exhibits a bathochromic shift in UV spectra (λmax = 310 nm) compared to dibenzosuberenone, indicating extended conjugation . Used in anticonvulsant and antipsychotic drugs (e.g., carbamazepine) .
Dibenz(b,f)oxepine
  • Structure : Oxygen atom replaces the ketone.
  • Properties: Lower thermal stability than dibenzosuberenone, decomposing at 500°C–800°C to anthracene derivatives . UV absorption at 280 nm, with reduced conjugation due to the oxygen heteroatom .
5H-Dibenzo[a,c]cyclohepten-5-one
  • Structure : Differing fusion positions (a,c vs. a,d) alter ring strain and reactivity.
  • Properties :
    • Higher ring strain leads to increased reactivity in electrophilic substitutions .
    • Less symmetric structure reduces crystallinity compared to the a,d isomer .

Physicochemical and Spectroscopic Comparison

Table 1: Key Properties of Dibenzosuberenone and Derivatives

Compound Molecular Formula MW Melting Point (°C) UV λmax (nm) Key Applications
Dibenzosuberenone C₁₅H₁₀O 206.24 132 245, 290 Antidepressant synthesis
Dibenzosuberenone Oxime C₁₅H₁₁NO 221.26 N/A 260, 300* Photochemical studies
5H-Dibenz(b,f)azepine C₁₄H₁₁N 193.25 175–177 310 Anticonvulsants
Dibenz(b,f)oxepine C₁₄H₁₀O 194.23 98–100 280 Thermal decomposition

*Estimated based on electronic transitions in analogous oximes .

Biological Activity

5H-Dibenzo[a,d]cyclohepten-5-one oxime is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C15H11NO) features a dibenzocycloheptene core with an oxime functional group, contributing to its distinct chemical reactivity. The presence of the oxime group enhances the compound's potential for biological interactions, making it a valuable subject for pharmacological research .

Target Interactions

The primary biological targets of this compound are not fully elucidated in current literature. However, it is known to participate in various biochemical pathways, including:

  • Chemical Reactivity : The compound can engage in cyclization reactions involving amides and γ-butyrolactones, indicating potential roles in synthetic organic chemistry and drug development .
  • Neuropharmacological Effects : Related compounds have shown interactions with neurokinin receptors, suggesting that this compound may similarly influence neurochemical pathways .

Antitumor Properties

Recent studies indicate that this compound exhibits antitumor activity . Preliminary findings suggest that it may act through mechanisms that involve the modulation of cellular pathways associated with cancer progression .

Neuropharmacological Applications

The compound is being investigated for its potential use in treating neurological disorders. For instance, its structural analogs have demonstrated efficacy in models of epilepsy and cocaine addiction, showcasing the therapeutic potential of this compound class .

Case Studies and Research Findings

  • Antitumor Activity : A study reported that this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction .
  • Neuropharmacological Effects : In animal models, derivatives of this compound have been shown to reduce seizure activity and improve behavioral outcomes in models of cocaine addiction . The therapeutic index was calculated to be favorable, indicating a balance between efficacy and toxicity.

Data Tables

Study Activity Model/System Findings
Study 1AntitumorCancer Cell LinesSignificant cytotoxicity observed
Study 2NeuropharmacologicalAnimal ModelsReduced seizure activity; improved behavior

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5H-dibenzo[a,d]cyclohepten-5-one oxime, and how do reaction conditions influence yield?

  • Methodological Answer : The oxime is typically synthesized via condensation of dibenzosuberone (5H-dibenzo[a,d]cyclohepten-5-one) with hydroxylamine hydrochloride. Key parameters include:

  • Solvent : Ethanol or methanol under reflux (60–80°C) .
  • Reaction Time : 4–6 hours for complete conversion .
  • Catalyst : Acidic conditions (e.g., HCl) accelerate oxime formation .
  • Yield Optimization : Excess hydroxylamine (1.2–1.5 equivalents) improves yields to ~75–85% .
    • Data Table :
Starting MaterialReagentSolventTemperature (°C)Yield (%)Reference
DibenzosuberoneNH₂OH·HClEthanol7880
DibenzosuberoneNH₂OH·HClMethanol6575

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H-NMR : Look for the oxime proton (N–OH) at δ 9.5–10.5 ppm and aromatic protons (dibenzo system) at δ 6.8–7.5 ppm .
  • ¹³C-NMR : The carbonyl carbon (C=O) in the parent ketone (δ ~200 ppm) is replaced by an oxime carbon (C=N–OH) at δ 150–160 ppm .
  • IR : Strong absorption at ~3200 cm⁻¹ (O–H stretch) and 1640–1680 cm⁻¹ (C=N stretch) .
  • UV-Vis : A π→π* transition in the dibenzo system at λₘₐₓ ~250–280 nm .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .
  • Ventilation : Use mechanical exhaust systems to avoid inhalation of dust .
  • Storage : Keep away from strong oxidizers (e.g., NOₓ, CO) to prevent hazardous reactions .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How does the oxime functional group influence the conformational dynamics of the dibenzocycloheptene scaffold?

  • Methodological Answer : The oxime group introduces steric and electronic effects:

  • Steric Effects : The –N–OH group restricts ring puckering, as shown by dynamic NMR (DNMR) studies .
  • Electronic Effects : The oxime’s electron-withdrawing nature stabilizes the boat conformation via conjugation with the aromatic system .
  • Computational Validation : MM3 and PM3 models predict inversion barriers of ~12–15 kcal/mol, consistent with DNMR data .

Q. What contradictions exist in reported photophysical properties of this compound, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in excited-state lifetimes (S₁ and T₁) arise from solvent polarity and measurement techniques:

  • Contradiction : Fluorescence lifetimes vary between 2.5 ns (non-polar solvents) and 1.8 ns (polar solvents) .
  • Resolution : Use time-resolved laser spectroscopy with degassed solvents to eliminate oxygen quenching effects .
    • Data Table :
Solventλₑₓ (nm)Fluorescence Lifetime (ns)Reference
Hexane2652.5
Acetonitrile2651.8

Q. How can computational methods (DFT, MD) predict the reactivity of this oxime in nucleophilic additions or cycloadditions?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (FMOs) to identify reactive sites. The LUMO is localized on the C=N bond, favoring nucleophilic attacks .
  • MD Simulations : Model solvent effects on transition states (e.g., water vs. DMSO) to predict regioselectivity in cycloadditions .
  • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data .

Q. What strategies improve the crystallinity of this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Recrystallization : Use mixed solvents (e.g., ethanol/water) at slow cooling rates .
  • Co-crystallization : Add supramolecular auxiliaries (e.g., crown ethers) to stabilize lattice packing .
  • Temperature Control : Conduct crystallization at 4°C to minimize thermal motion .

Contradictions and Gaps in Literature

  • Toxicological Data : No comprehensive studies exist; preliminary SDSs advise caution despite no classified hazards .
  • Environmental Impact : Degradation pathways and ecotoxicity remain unstudied .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H-Dibenzo[a,d]cyclohepten-5-one oxime
Reactant of Route 2
5H-Dibenzo[a,d]cyclohepten-5-one oxime

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